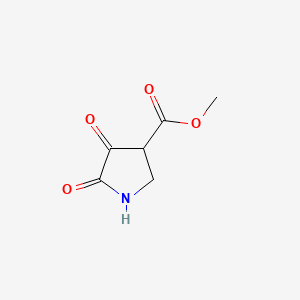
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is an organic compound with a pleasant fruity aroma. It is commonly used in the fragrance industry as a component in perfumes and flavorings. The compound is also known for its applications in organic synthesis as an intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate typically involves the esterification of 3-Cyclohexene-1-methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid . The reaction conditions generally include heating the mixture to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the compound can be synthesized through a similar esterification process but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves the careful control of temperature, pressure, and the use of efficient catalysts to drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the corresponding alcohol and acetic acid. This interaction can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Terpinyl acetate: Similar in structure but with different functional groups.
α-Terpineol: Shares the cyclohexene ring but differs in the functional groups attached.
3-Cyclohexene-1-methanol: The parent alcohol without the acetate group
Uniqueness
3-Cyclohexene-1-methanol, .alpha.,4-dimethyl-, acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Its pleasant aroma and applications in the fragrance industry further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
17916-91-5 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
1-(4-methylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C11H18O2/c1-8-4-6-11(7-5-8)9(2)13-10(3)12/h4,9,11H,5-7H2,1-3H3 |
InChI-Schlüssel |
MUAYHOYVOVZJFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



